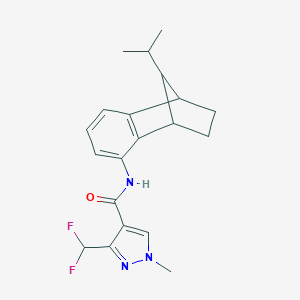
Isopyrazam
カタログ番号 B032586
分子量: 359.4 g/mol
InChIキー: XTDZGXBTXBEZDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08680337B2
Procedure details


6.2 g of 9-isopropyl-5-amino-benzonorbornene (Comp. No. Z3.11, syn/anti ratio 90:10; mmol, 1.05 equivalents) and 1.6 g of potassium tert-butoxide (14.7 mmol, 0.5 equivalent) are added to a solution of 6 g of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (29 mmol) in 60 ml of chlorobenzene. The reaction mixture is heated to 95° C. and the chlorobenzene solvent is completely removed in vacuo. The reaction mixture is heated to 120° C. and stirred for 20 hours. 30 ml of chlorobenzene are then added. The organic phase is extracted twice with water, first at low pH, then at high pH. The organic phase is concentrated by distilling off chlorobenzene. 8 g of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (9-isopropyl-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl)-amide are obtained in the form of a brown oil (crude yield: 33%).
[Compound]
Name
9-isopropyl-5-amino-benzonorbornene
Quantity
6.2 g
Type
reactant
Reaction Step One


Quantity
6 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:5])([O-])[CH3:3].[K+].C(O[C:10]([C:12]1[C:13]([CH:18]([F:20])[F:19])=[N:14][N:15]([CH3:17])[CH:16]=1)=[O:11])C.Cl[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>>[CH:2]([CH:5]1[CH:23]2[C:22]3[C:27]([CH:26]1[CH2:25][CH2:24]2)=[CH:18][CH:13]=[CH:12][C:16]=3[NH:15][C:10]([C:12]1[C:13]([CH:18]([F:19])[F:20])=[N:14][N:15]([CH3:17])[CH:16]=1)=[O:11])([CH3:3])[CH3:1] |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
9-isopropyl-5-amino-benzonorbornene
|
|
Quantity
|
6.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1C(=NN(C1)C)C(F)F
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the chlorobenzene solvent is completely removed in vacuo
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is heated to 120° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
30 ml of chlorobenzene are then added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic phase is extracted twice with water, first at low pH
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic phase is concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distilling off chlorobenzene
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1C2CCC1C1=C(C=CC=C21)NC(=O)C=2C(=NN(C2)C)C(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
